4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride
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Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2 and a molecular weight of 229.65 g/mol . This compound is characterized by the presence of a difluoropyrrolidine ring attached to a butanoic acid moiety, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride typically involves the following steps:
Formation of the Difluoropyrrolidine Ring:
Attachment to Butanoic Acid: The difluoropyrrolidine ring is then attached to a butanoic acid moiety through a series of condensation reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The difluoropyrrolidine ring can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(3,3-Difluoropyrrolidin-1-yl)piperidine hydrochloride: Similar in structure but with a piperidine ring instead of a butanoic acid moiety.
4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid: The free acid form without the hydrochloride salt.
3,3-Difluoropyrrolidine: The core difluoropyrrolidine ring without additional functional groups.
The uniqueness of this compound lies in its combination of the difluoropyrrolidine ring with the butanoic acid moiety, providing distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-5-11(6-8)4-1-2-7(12)13;/h1-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURUXDOUPAJQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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